Molecular Weight and Formula Differentiation from Substituted Analogs
The unsubstituted phenyl analog (target compound) possesses a molecular weight of 235.28 g/mol and formula C16H13NO, which is 14.03 g/mol lighter than the methyl-substituted analog 2'-Cyano-3-(2-methylphenyl)propiophenone (C17H15NO, MW 249.31) and 46.12 g/mol lighter than the thiomethyl-substituted analog 2'-Cyano-3-(4-thiomethylphenyl)propiophenone (C17H15NOS, MW 281.4) . This lower molecular weight and absence of additional heteroatoms reduces steric bulk and may improve passive membrane permeability.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 235.28 g/mol (C16H13NO) |
| Comparator Or Baseline | 2'-Cyano-3-(2-methylphenyl)propiophenone: 249.31 g/mol; 2'-Cyano-3-(4-thiomethylphenyl)propiophenone: 281.4 g/mol |
| Quantified Difference | Δ = -14.03 g/mol vs. methyl analog; Δ = -46.12 g/mol vs. thiomethyl analog |
| Conditions | Calculated molecular weight based on molecular formula |
Why This Matters
Lower molecular weight and smaller formula may translate to better compliance with Lipinski's Rule of Five and improved synthetic accessibility.
